6-甲基-4,5,6,7-四氢-1H-苯并咪唑;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

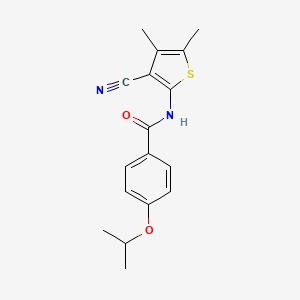

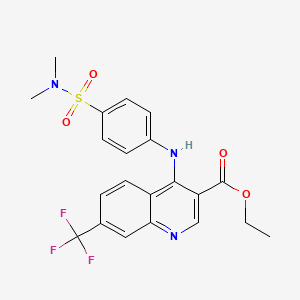

“6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride” is a chemical compound . It is a derivative of benzimidazole, a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Synthesis Analysis

The synthesis of similar compounds involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis

The molecular structure of “6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride” is CHClNO with an average mass of 202.638 Da and a monoisotopic mass of 202.050903 Da .Chemical Reactions Analysis

The mechanism of the synthesis reaction involves dehydration being faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .科学研究应用

合成途径和潜在的抗肿瘤应用

6-甲基-4,5,6,7-四氢-1H-苯并咪唑盐酸盐作为各种药理学上重要化合物的合成中的关键中间体。值得注意的是,它已在替莫唑胺等抗肿瘤药物的开发中得到探索。通过创新的合成路线,研究人员已成功创造出这种药物,展示了 6-甲基-4,5,6,7-四氢-1H-苯并咪唑盐酸盐在促进新型癌症治疗中的潜力 (Wang 等,1997).

抗菌和驱虫潜力

研究强调了苯并咪唑衍生物的抗菌和驱虫潜力,表明 6-甲基-4,5,6,7-四氢-1H-苯并咪唑盐酸盐在针对各种病原体的治疗中具有多功能性。源自该化合物的苯并咪唑肽类新药对致病菌株和蠕虫表现出显着的活性,表明其在开发新型抗菌和驱虫剂中的适用性 (Dahiya & Pathak, 2007).

铁电和反铁电性质

苯并咪唑的分子结构,包括 6-甲基-4,5,6,7-四氢-1H-苯并咪唑盐酸盐的衍生物,被发现表现出在高于室温的温度下的铁电和反铁电性质。这一发现为在无铅和无稀有金属的铁电器件的开发中利用这些化合物开辟了新的途径,为电子应用提供了环保的替代方案 (Horiuchi 等,2012).

抗病毒研究应用

在抗击病毒性疾病的探索中,6-甲基-4,5,6,7-四氢-1H-苯并咪唑盐酸盐及其衍生物因其潜在的抗病毒特性而受到探索。研究表明,结合苯并咪唑和香豆素衍生物的共轭化合物对丙型肝炎病毒表现出有希望的活性,证明了该化合物在抗病毒药物开发中的潜力 (Hwu 等,2008).

苯并咪唑衍生物的抗菌活性

进一步强调其抗菌潜力,新的苯并咪唑衍生物已被合成,并显示出对各种细菌和真菌菌株具有显着的活性。这突出了 6-甲基-4,5,6,7-四氢-1H-苯并咪唑盐酸盐在开发新型抗菌剂中的作用,为对抗耐药菌株做出贡献 (Padalkar 等,2014).

作用机制

While the specific mechanism of action for “6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride” is not mentioned, similar compounds like 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic Acid are known to be conformationally restricted inhibitors of active thrombin activatable fibrinolysis inhibitor (TAFI). Activated TAFI protects fibrin clots against lysis .

未来方向

Benzimidazoles and their derivatives have shown promising application in biological and clinical studies. They possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses . Therefore, “6-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride” and similar compounds may have potential for future research and development in the field of medicinal chemistry.

属性

IUPAC Name |

6-methyl-4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-2-3-7-8(4-6)10-5-9-7;/h5-6H,2-4H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCQBHYIFHCSGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)

![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)

![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)

![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)

![[(1-Amino-2-methylpropan-2-yl)oxy]benzene](/img/structure/B2942545.png)

![5-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B2942552.png)

![2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2942558.png)